Einecs 308-611-7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinones, hydroquinones, and aromatic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,5-hexanedione: Another quinone derivative with similar chemical properties.
9,10-dihydrophenanthrene: A related aromatic compound with comparable reactivity.
2-phenyl-1H-benzimidazole: Shares some structural similarities and undergoes similar types of reactions.
Uniqueness
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
98143-46-5 |
---|---|
Molecular Formula |
C24H54NO6P |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;6-3-1-5-2-4-7/h2-20H2,1H3,(H2,21,22,23);5-7H,1-4H2 |
InChI Key |
KZDPBMZYLHSSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
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